molecular formula C22H26N2O6S B2807855 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 922003-30-3

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2807855
CAS No.: 922003-30-3
M. Wt: 446.52
InChI Key: LGZNTPKKQGFQHL-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C22H26N2O6S and its molecular weight is 446.52. The purity is usually 95%.
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Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that belongs to the class of oxazepines. Its unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a benzoxazepine core and a dihydrobenzo[d][1,4]dioxine moiety. The molecular formula is C22H26N2O4C_{22}H_{26}N_{2}O_{4} with a molecular weight of approximately 382.45 g/mol. The structural complexity allows for interactions with various biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. It may modulate pathways associated with inflammation and cancer progression through inhibition or activation of target proteins. The exact molecular mechanisms remain an area for further investigation.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of similar compounds within the oxazepine class. For instance:

  • In Vitro Studies : Compounds structurally related to the target molecule have shown significant cytotoxicity against various cancer cell lines. For example, derivatives demonstrated IC50 values ranging from 11.20 to 59.61 µg/mL against A549 lung cancer cells .
  • Molecular Docking Studies : These studies indicate that the compound can effectively bind to cancer-related targets, suggesting a mechanism for its anticancer effects .

Antioxidant Activity

The antioxidant potential of similar compounds has been evaluated using standard assays. Some derivatives exhibited moderate antioxidant activity compared to known standards like butylated hydroxyanisole (BHA). This suggests that the compound may help mitigate oxidative stress in biological systems .

Case Studies

  • Synthesis and Characterization : The synthesis of this compound was achieved through multi-step organic reactions involving cyclization and functional group modifications .
  • Biological Evaluation : A study focused on the evaluation of various oxazepine derivatives showed promising results in terms of cytotoxicity and antioxidant activity . The findings indicated that modifications in the structure could enhance biological efficacy.

Data Table: Biological Activities of Related Compounds

Compound NameIC50 (µg/mL)Activity TypeReference
Compound A11.20Anticancer (A549)
Compound B15.73Anticancer (A549)
Compound C59.61Anticancer (A549)
Compound DModerateAntioxidant

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S/c1-4-9-24-17-12-15(5-7-18(17)30-14-22(2,3)21(24)25)23-31(26,27)16-6-8-19-20(13-16)29-11-10-28-19/h5-8,12-13,23H,4,9-11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZNTPKKQGFQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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